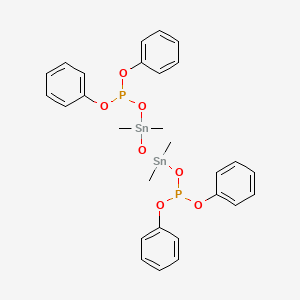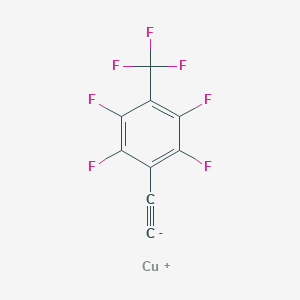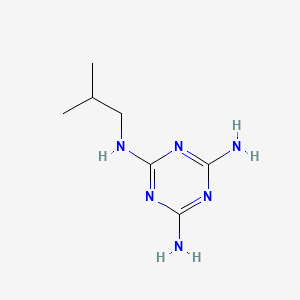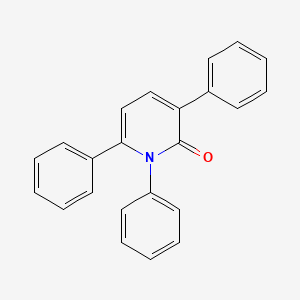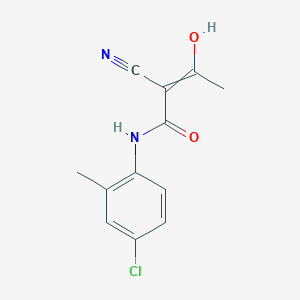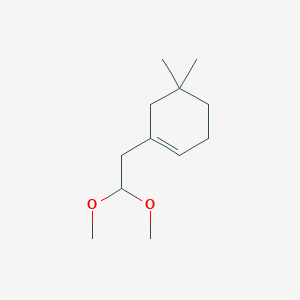![molecular formula C16H18S B14545858 4-Ethyl-2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran CAS No. 62310-37-6](/img/structure/B14545858.png)
4-Ethyl-2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran is an organic compound that belongs to the class of heterocyclic compounds It features a cyclopenta[b]thiopyran ring system with ethyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran can be achieved through several synthetic routes. One common method involves the use of cyclization reactions. For instance, a gold-catalyzed rearrangement/cyclization cascade has been reported for the synthesis of similar compounds . The reaction typically involves the use of tert-butyllithium (t-BuLi) and cyclobutanone under argon atmosphere at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities. This would involve optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers
Scientific Research Applications
4-Ethyl-2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 4-Ethyl-2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethyl-2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran include:
- 2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- 4-Ethyl-2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyrrole
Uniqueness
The uniqueness of this compound lies in its sulfur-containing ring system, which imparts distinct chemical and physical properties compared to its nitrogen-containing analogs
Properties
CAS No. |
62310-37-6 |
|---|---|
Molecular Formula |
C16H18S |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
4-ethyl-2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran |
InChI |
InChI=1S/C16H18S/c1-2-12-11-16(13-7-4-3-5-8-13)17-15-10-6-9-14(12)15/h3-5,7-8,11-12H,2,6,9-10H2,1H3 |
InChI Key |
XYCJOYORUCRFOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=C(SC2=C1CCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


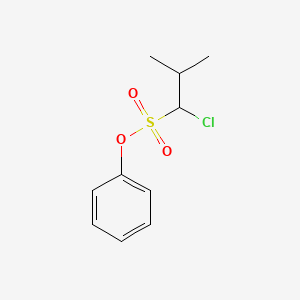
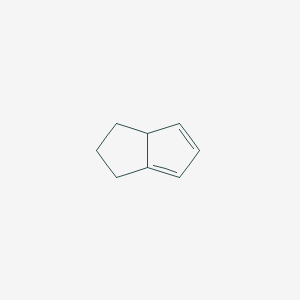
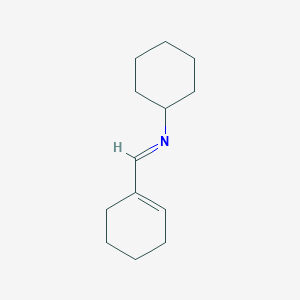
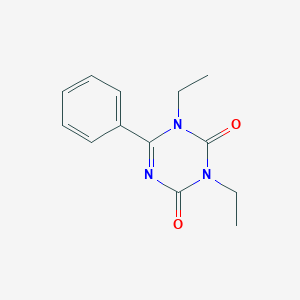
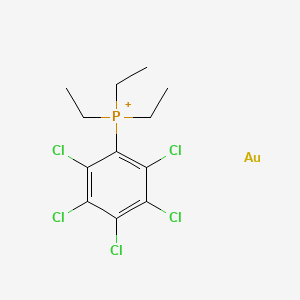
![Diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate](/img/structure/B14545817.png)
![4-{(E)-[(Quinolin-3-yl)methylidene]amino}benzoic acid](/img/structure/B14545820.png)
